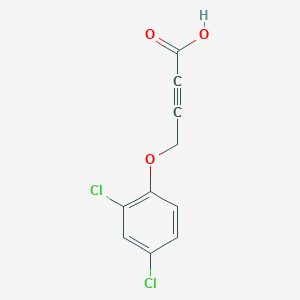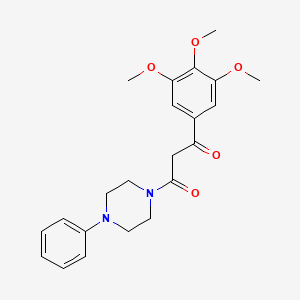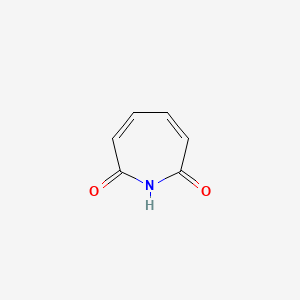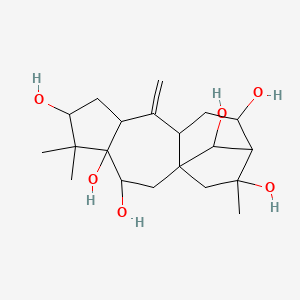
Grayanotox-10-ene-3,5,6,12,14,16-hexol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Grayanotox-10-ene-3,5,6,12,14,16-hexol is a polyhydroxylated cyclic diterpene, part of the grayanotoxin family. These compounds are primarily found in plants of the Ericaceae family, such as Rhododendron, Kalmia, and Leucothoe . Grayanotoxins are known for their neurotoxic properties and can cause poisoning when ingested through contaminated honey or plant material .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of grayanotoxins, including Grayanotox-10-ene-3,5,6,12,14,16-hexol, involves complex multi-step processes. Early studies by Japanese researchers isolated grayanotoxins from Leucothoe grayana . Modern synthetic routes often involve the total synthesis of the compound from simpler organic molecules. For example, Tuoping Luo and collaborators at Peking University reported the total synthesis of grayanotoxin III .
Industrial Production Methods
Industrial production of grayanotoxins is not common due to their toxic nature. extraction from natural sources, such as Rhododendron species, remains a primary method for obtaining these compounds .
Chemical Reactions Analysis
Types of Reactions
Grayanotox-10-ene-3,5,6,12,14,16-hexol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions
Common reagents used in the reactions of grayanotoxins include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Grayanotox-10-ene-3,5,6,12,14,16-hexol has several scientific research applications:
Mechanism of Action
Grayanotox-10-ene-3,5,6,12,14,16-hexol exerts its effects by interfering with voltage-gated sodium channels in the cell membranes of neurons . It binds to specific receptor sites on these channels, altering their function and leading to neurotoxic effects . This mechanism is similar to other grayanotoxins and is responsible for the symptoms of grayanotoxin poisoning .
Comparison with Similar Compounds
Grayanotox-10-ene-3,5,6,12,14,16-hexol is part of a family of grayanotoxins, which includes compounds like:
- Grayanotoxin I
- Grayanotoxin II
- Grayanotoxin III
- Grayanotoxin IV
These compounds share a similar polyhydroxylated cyclic diterpene structure but differ in the positions and types of functional groups attached to the core structure . This compound is unique due to its specific hydroxylation pattern and its effects on sodium channels .
Properties
CAS No. |
33880-98-7 |
|---|---|
Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,12,14,16-hexol |
InChI |
InChI=1S/C20H32O6/c1-9-10-5-12(21)15-16(24)19(10,8-18(15,4)25)7-14(23)20(26)11(9)6-13(22)17(20,2)3/h10-16,21-26H,1,5-8H2,2-4H3 |
InChI Key |
IHEDDHMJFFWQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3O)C(CC4C2=C)O)(C)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
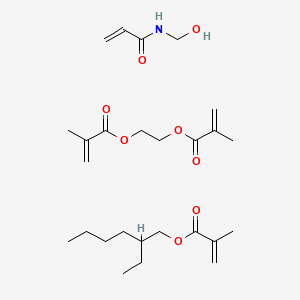
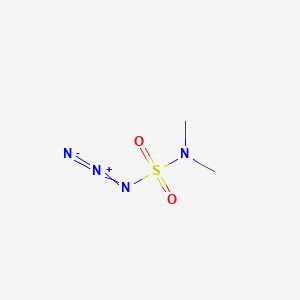
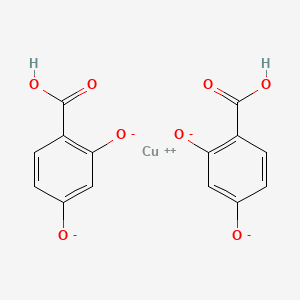
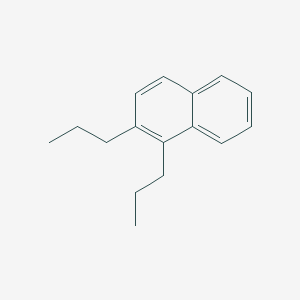
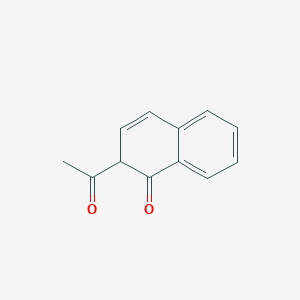
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)

